(2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid is a boronic acid derivative with the molecular formula C8H5BF4O4. This compound is characterized by the presence of a boronic acid group attached to a tetrafluorinated benzodioxin ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the borylation of the corresponding aryl halide using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Aryl amines or aryl alcohols.
Scientific Research Applications
(2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The tetrafluorinated benzodioxin ring enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl ring instead of a tetrafluorinated benzodioxin ring.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group on the phenyl ring, offering different reactivity and properties.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane): A boronic ester with a dioxaborolane ring, used in similar applications but with different stability and reactivity profiles.
Uniqueness
(2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid is unique due to its tetrafluorinated benzodioxin ring, which imparts enhanced stability and reactivity compared to simpler boronic acids. This makes it particularly valuable in applications requiring robust and versatile boronic acid derivatives.
Properties
CAS No. |
870822-77-8 |
---|---|
Molecular Formula |
C8H5BF4O4 |
Molecular Weight |
251.93 g/mol |
IUPAC Name |
(2,2,4,4-tetrafluoro-1,3-benzodioxin-6-yl)boronic acid |
InChI |
InChI=1S/C8H5BF4O4/c10-7(11)5-3-4(9(14)15)1-2-6(5)16-8(12,13)17-7/h1-3,14-15H |
InChI Key |
HLUVHDQKBZFLJY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(OC2(F)F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.